molecular formula C23H30N2O3 B2732707 N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide CAS No. 953971-82-9

N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide

Cat. No. B2732707
CAS RN: 953971-82-9
M. Wt: 382.504
InChI Key: KXDJPSNNUWOAEY-UHFFFAOYSA-N
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Description

N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide, also known as PBTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PBTA is a small molecule that belongs to the class of amides, and it has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

Pharmacokinetics and Metabolism

N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide is extensively metabolized in the liver, involving various pathways such as glucuronidation, sulfation, and oxidation. Genetic differences in these metabolic enzymes can influence individual responses to the compound, affecting both its efficacy and potential for toxicity. For example, variability in enzyme genotypes may lead to differences in susceptibility to toxic side effects or alter pain relief effectiveness, underlining the importance of understanding pharmacogenetic profiles in therapeutic applications (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Degradation

Advanced oxidation processes (AOPs) have been applied to degrade N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide in aqueous environments. Research indicates that AOPs can effectively break down the compound into less harmful by-products, suggesting a method for mitigating its environmental impact. This approach not only offers insights into the degradation pathways of such compounds but also emphasizes the importance of treating pharmaceutical contaminants to protect ecosystems (Mohammad Qutob et al., 2022).

Analgesic Mechanisms of Action

The analgesic effects of N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide are believed to be mediated through its metabolization to active compounds that interact with specific receptors in the brain and spinal cord. This process involves the transformation of the compound into N-acylphenolamine (AM404), which then acts on transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors. Such insights into its mechanisms of action have implications for pain management strategies, potentially offering alternatives to traditional analgesics (N. Ohashi & T. Kohno, 2020).

Environmental Protection Strategies

The adsorptive elimination of N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide from water has been extensively reviewed, highlighting the potential of materials like ZnAl/biochar for removing this pollutant from aquatic environments. Such studies are crucial for developing effective strategies to prevent the contamination of water bodies with pharmaceutical compounds, thereby protecting aquatic life and ensuring the safety of drinking water (C. Igwegbe et al., 2021).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-19-9-5-6-12-21(19)28-18-23(26)24-13-7-8-14-25-15-16-27-22(17-25)20-10-3-2-4-11-20/h2-6,9-12,22H,7-8,13-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJPSNNUWOAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide

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